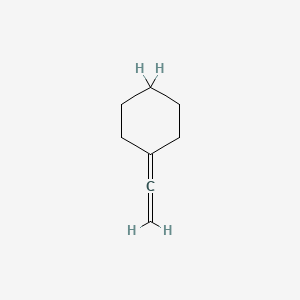

Ethenylidenecyclohexane

Description

Structural Classification and Nomenclature within Allenic Systems

Within this classification, Ethenylidenecyclohexane is a 1,1-disubstituted allene (B1206475). Its IUPAC name is this compound. alfa-chemistry.comlabshake.com The structure consists of a cyclohexane (B81311) ring attached to one of the sp2 hybridized carbons of the allene moiety.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol alfa-chemistry.comsigmaaldrich.com |

| IUPAC Name | This compound alfa-chemistry.comlabshake.com |

| Synonyms | Vinylidenecyclohexane, Cyclohexylideneethylene alfa-chemistry.comnih.govchemsrc.com |

| CAS Number | 5664-20-0 alfa-chemistry.comnih.gov |

| InChI Key | HZHTYEIEGPBKKS-UHFFFAOYSA-N alfa-chemistry.comnih.gov |

| Boiling Point | 149.6 °C at 760 mmHg alfa-chemistry.comchemsrc.com |

| Density | 0.79 g/cm³ alfa-chemistry.comchemsrc.com |

Historical Development and Initial Syntheses of this compound

Contemporary Significance as a Reactive Intermediate in Complex Syntheses

This compound serves as a versatile reactive intermediate in a variety of organic transformations. asccollegekolhar.inuoanbar.edu.iqic.ac.ukarchive.org Its allene functional group is electron-rich and participates in a range of reactions, including cycloadditions and reactions with electrophiles.

Detailed Research Findings:

A key aspect of the reactivity of this compound is the ability to deprotonate the allenic proton using a strong base like butyllithium (B86547) (BuLi) to form a lithiated allene intermediate. arkat-usa.org This nucleophilic species can then react with various electrophiles. For instance, its reaction with isothiocyanates, followed by treatment with t-BuOH and t-BuOK in DMSO, leads to the formation of N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines in good to excellent yields. arkat-usa.org This demonstrates its utility in the synthesis of complex heterocyclic systems.

Furthermore, allenes like this compound are known to undergo pericyclic reactions, such as cycloadditions. wikipedia.orgorganicchemistrydata.orgnumberanalytics.com These reactions are powerful tools for the construction of cyclic molecules. organicreactions.orgkharagpurcollege.ac.in Allenes can participate in [2+2] and [4+2] cycloadditions, providing access to four- and six-membered rings, respectively. wikipedia.orgnumberanalytics.comlibretexts.org The specific stereochemical outcomes of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.comdspmuranchi.ac.in For example, a thermal [4+2] cycloaddition (Diels-Alder reaction) is a suprafacial process, while a thermal [2+2] cycloaddition is typically forbidden but can occur photochemically. libretexts.orglibretexts.orglibretexts.org The reactivity of allenes in these cycloadditions makes them valuable partners in the synthesis of complex carbocyclic and heterocyclic frameworks. organicreactions.org

The reaction of sulfonyl- and sulfinylallenes, which can be conceptually derived from parent allenes like this compound, with Brønsted acids can lead to the formation of 1,2-oxathiolium ions, highlighting another facet of their reactivity as intermediates. beilstein-journals.org

Table 2: Key Reactions and Intermediates of this compound

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Lithiation | BuLi in THF/hexane | Lithiated this compound arkat-usa.org | Nucleophilic allene |

| Reaction with Isothiocyanates | 1. Lithiated allene, 2. R-NCS, 3. t-BuOH/t-BuOK | Thioimidate | N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines arkat-usa.org |

| [4+2] Cycloaddition | Diene/Dienophile | Concerted transition state | Six-membered rings wikipedia.orglibretexts.org |

Structure

3D Structure

Properties

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,3-7H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHTYEIEGPBKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205211 | |

| Record name | Cyclohexane, ethenylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-20-0 | |

| Record name | Ethenylidenecyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5664-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, ethenylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, ethenylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5664-20-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethenylidenecyclohexane

Established Synthetic Routes to Ethenylidenecyclohexane Frameworks

The synthesis of this compound and its derivatives has been approached through several established methods, primarily involving organometallic chemistry and pyrolytic reactions.

Preparation via Organometallic Approaches (e.g., Lithiated Allenes)

Organometallic reagents, particularly organolithium compounds, have proven to be powerful tools in the synthesis of allenes, including this compound. solubilityofthings.comfiveable.me The general strategy involves the reaction of a metal with an organic halide to form an organometallic compound, which can then be used in subsequent reactions. libretexts.org

A key approach involves the use of lithiated allenes. The direct lithiation of monosubstituted allenes can be challenging and may lead to a mixture of products. nih.gov However, these limitations can sometimes be overcome. For instance, the reaction of allenic or acetylenic carbanions with other reagents can lead to the formation of complex molecules incorporating the this compound moiety. researchgate.net

The isomerization of terminal allenes, such as substituted ethenylidenecyclohexanes, can be mediated by alkali metal amides. acs.orgnih.govacs.org These reactions can lead to the formation of diastereomeric mixtures of terminal alkynes. acs.orgnih.govresearchgate.net A key study demonstrated that the choice of base is crucial in controlling the stereochemistry of the newly formed propargylic center. acs.orgnih.gov For example, potassium N-methylbutylamide (KMBA) was found to exhibit a high level of diastereoselectivity in the isomerization of ethenylidenecyclohexanes. acs.orgnih.govresearchgate.net For more sterically hindered allenes, a stronger base like potassium 3-aminopropylamide may be necessary to effect the isomerization. acs.orgnih.govacs.org Mechanistic studies involving deuterated allenes have revealed the involvement of a propargylic anion in these base-mediated isomerizations. acs.orgnih.gov

| Base | Substrate | Outcome | Reference |

| Potassium N-methylbutylamide (KMBA) | Substituted ethenylidenecyclohexanes | High equatorial to axial alkyne diastereoselectivity | acs.orgnih.govresearchgate.net |

| Potassium 3-aminopropylamide | Severely hindered terminal allenes | Isomerization to terminal alkynes | acs.orgnih.govacs.org |

| Alkali metal amides | Terminal allenes | Isomerization to diastereomeric mixtures of terminal alkynes | acs.orgnih.govacs.org |

Pyrolytic Routes to this compound Analogues

Pyrolysis, a thermal decomposition process, offers another avenue for the synthesis of certain cyclic compounds, and the principles can be extended to the formation of this compound analogues. While direct pyrolytic synthesis of the parent this compound is not a commonly cited method, pyrolytic strategies are employed for creating complex cyclic and unsaturated systems. For example, the pyrolysis of specific precursors can lead to the formation of desired ring structures through controlled fragmentation and rearrangement reactions. rsc.orgnih.govresearchgate.net In a broader context, melamine-sacrificed pyrolytic synthesis has been used to create complex nanostructures, demonstrating the versatility of pyrolytic methods. mdpi.com

Development of Novel and Efficient Synthetic Protocols

The quest for more efficient and versatile methods for synthesizing allenes, including this compound, is an ongoing area of research. weiyougroup.orgrsc.orgnih.govineosopen.orgsc.edumdpi.com Novel synthetic strategies often focus on improving reaction conditions, expanding substrate scope, and achieving higher yields and selectivities. organic-chemistry.org

Recent advancements in organometallic catalysis have provided new tools for allene (B1206475) synthesis. For example, iron-catalyzed functionalization of allenic C(sp2)–H bonds has been developed for the synthesis of α-aminoalkyl 1,1-disubstituted allenes. nih.gov While this specific example doesn't directly produce this compound, the underlying principle of catalytic C-H functionalization represents a promising direction for future synthetic approaches to substituted this compound derivatives.

Chemo-, Regio-, and Stereoselective Syntheses of this compound

Achieving control over the chemo-, regio-, and stereoselectivity of a reaction is a central goal in modern organic synthesis. mdpi.comnih.govabo.fi This is particularly important in the synthesis of complex molecules like substituted ethenylidenecyclohexanes, where multiple reactive sites and potential stereoisomers exist.

As mentioned earlier, the base-mediated isomerization of substituted ethenylidenecyclohexanes provides a clear example of stereoselective synthesis. acs.orgnih.govacs.org The choice of the base directly influences the diastereomeric ratio of the resulting terminal alkyne products. acs.orgnih.govresearchgate.net This demonstrates how the reaction conditions can be tuned to favor the formation of a specific stereoisomer.

The development of new synthetic methods often aims to address the challenges of selectivity. For instance, regio- and stereoselective ring-opening of epoxides is a well-established strategy for the synthesis of functionalized cyclic compounds. beilstein-journals.org While not directly applied to this compound in the provided context, such methodologies could be adapted to create precursors for its synthesis or to functionalize the cyclohexane (B81311) ring with high levels of control. The tetrafunctionalization of fluoroalkynes to synthesize azacycles also highlights the power of modern synthetic methods to achieve high levels of chemo-, regio-, and stereoselectivity. rsc.org

The inherent reactivity of allenes makes them valuable intermediates in various transformations, including catalytic asymmetric synthesis. nih.gov The axial chirality of appropriately substituted allenes can be transferred to new stereocenters, making them attractive building blocks for the synthesis of chiral molecules.

| Selectivity Type | Description | Relevance to this compound Synthesis |

| Chemoselectivity | Preferential reaction of one functional group over another. | Important when other reactive groups are present in the starting materials. |

| Regioselectivity | Preferential formation of one constitutional isomer over another. | Crucial in reactions like the isomerization of this compound to a specific terminal alkyne. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Demonstrated in the base-mediated isomerization of ethenylidenecyclohexanes. |

Mechanistic Investigations of Ethenylidenecyclohexane Reactivity

Elucidation of Electrophilic Addition Pathways

The electrophilic addition to ethenylidenecyclohexane is a key reaction class that proceeds through the formation of carbocationic intermediates. The regioselectivity of these additions is dictated by the formation of the more stable carbocation.

The reaction of this compound with an electrophile (E+) can, in principle, lead to two different carbocationic intermediates. The attack of the electrophile on the terminal carbon of the double bond results in a tertiary carbocation, which is stabilized by hyperconjugation. Conversely, attack at the internal carbon would lead to a less stable vinylic carbocation. Consequently, the reaction pathway predominantly proceeds through the more stable tertiary carbocation. youtube.comyoutube.com

| Electrophile (E+) | Nucleophile (Nu-) | Product | Reference |

| H⁺ | Br⁻ | 1-bromo-1-vinylcyclohexane | youtube.com |

| Br⁺ | Br⁻ | 1,2-dibromo-1-vinylcyclohexane | youtube.com |

| H₃O⁺ | H₂O | 1-vinylcyclohexan-1-ol | youtube.com |

Pericyclic Reactions and Rearrangements Involving this compound Structures

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are characterized by a high degree of stereospecificity. msu.eduwomengovtcollegevisakha.ac.in this compound and its derivatives can participate in various pericyclic reactions, including electrocyclizations and sigmatropic rearrangements. numberanalytics.comdspmuranchi.ac.in

Electrocyclization Processes and Reaction Kinetics

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system, with the conversion of one π-bond to a σ-bond. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is initiated thermally or photochemically. youtube.comlibretexts.org

For instance, a substituted this compound could, in principle, undergo a 4π-electron electrocyclization. Under thermal conditions, this would proceed via a conrotatory motion of the termini of the π-system. masterorganicchemistry.comyoutube.com Conversely, a photochemical 4π-electrocyclization would occur through a disrotatory process. youtube.comresearchgate.net The kinetics of these reactions are influenced by the activation energy required to achieve the cyclic transition state.

| Reaction Type | Conditions | Number of π-electrons | Predicted Stereochemistry |

| Ring Closure | Thermal | 4n | Conrotatory |

| Ring Closure | Photochemical | 4n | Disrotatory |

| Ring Opening | Thermal | 4n | Conrotatory |

| Ring Opening | Photochemical | 4n | Disrotatory |

Thermal and Photochemical Rearrangements (e.g., Flash Vacuum Pyrolysis)

This compound can undergo various rearrangements when subjected to thermal or photochemical conditions. Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular reactions at high temperatures and low pressures. wikipedia.orgscripps.edu Under FVP conditions, this compound can undergo rearrangements to form more stable isomers. For example, rearrangement and ring contraction of a cyclooctenyne can yield an ethenylidenecyclohexene. researchgate.net

Photochemical rearrangements, on the other hand, involve the excitation of the molecule to an electronically excited state, which can then undergo transformations not accessible under thermal conditions. nih.govbaranlab.orgresearchgate.net These reactions can lead to a variety of products depending on the wavelength of light used and the presence of photosensitizers. baranlab.org

| Rearrangement Type | Conditions | Key Intermediates | Typical Products | Reference |

| Thermal (FVP) | High Temperature, Vacuum | Radical species, carbenes | Isomeric hydrocarbons, ring-contracted products | wikipedia.orgscripps.eduresearchgate.net |

| Photochemical | UV light | Excited states (singlet, triplet) | Isomers, cycloadducts | nih.govbaranlab.org |

Nucleophilic Attack and Carbanionic Reactivity of this compound

The double bond in this compound is electron-rich and can be susceptible to nucleophilic attack, particularly if the nucleophile is strong or if the double bond is activated by an adjacent electron-withdrawing group. However, direct nucleophilic attack on an unactivated allene (B1206475) is generally not favored.

More commonly, the reactivity involves the generation of a carbanion adjacent to the allene system. Carbanions are potent nucleophiles that can participate in a variety of bond-forming reactions. siue.edulibretexts.org For instance, deprotonation of a carbon atom alpha to the ethenylidene group would create a resonance-stabilized carbanion. This carbanion could then react with various electrophiles.

| Nucleophile/Base | Electrophile | Product | Reference |

| Organolithium reagent | Alkyl halide | Alkylated this compound derivative | libretexts.orgmsu.edu |

| Grignard reagent | Carbonyl compound | Tertiary alcohol | libretexts.orgmsu.edu |

| Cyanide ion | Aldehyde/Ketone | Cyanohydrin | libretexts.org |

Radical-Mediated Transformations and Reaction Intermediates

Radical reactions involving this compound can be initiated by radical initiators or by photochemical processes. researchgate.netnih.govresearchgate.net The addition of a radical to one of the double bonds of the allene system leads to the formation of a vinyl or allyl-type radical intermediate. mdpi.com

These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen atom abstraction, addition to another molecule, or intramolecular cyclization. The specific pathway taken depends on the reaction conditions and the nature of the radical species involved. For example, radical-mediated polymerization of this compound could be initiated by a radical species. beilstein-journals.org

| Radical Initiator | Reaction Type | Intermediate | Product | Reference |

| AIBN (Azobisisobutyronitrile) | Radical Addition | Vinyl radical | Adduct with radical initiator fragment | mdpi.com |

| Peroxides | Polymerization | Propagating radical chain | Poly(this compound) | beilstein-journals.org |

| Photochemical (e.g., with a photosensitizer) | Radical Cyclization | Cyclized radical | Bicyclic product | researchgate.netbeilstein-journals.org |

Synthetic Applications and Derivatization of Ethenylidenecyclohexane

Utility in the Construction of Advanced Organic Scaffolds

The unique electronic and steric properties of ethenylidenecyclohexane make it a valuable precursor for the synthesis of diverse heterocyclic systems. Its ability to act as a reactive synthon has been exploited in the construction of quinolines and various sulfur-containing heterocycles.

Quinolines are a prominent class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry and materials science. nih.govsnnu.edu.cnnih.govresearchgate.netderpharmachemica.comchemistryviews.orgorganic-chemistry.orgresearchgate.netmdpi.comnih.govorganic-chemistry.org this compound has been successfully employed in the synthesis of quinoline (B57606) derivatives. A notable example is the one-pot synthesis of 4-cyclohexyl-2-(methylsulfanyl)quinoline. This transformation proceeds by reacting this compound with phenyl isothiocyanate and methyl iodide. The reaction involves the formation of an allenic carbanion from this compound, which then attacks the isothiocyanate, followed by an intramolecular 6π-electrocyclization and subsequent alkylation to yield the functionalized quinoline. This method provides a novel and efficient route to diversely substituted quinolines.

In a related palladium-catalyzed formal (4+2) cycloaddition, vinylidenecyclohexane, another name for this compound, has been shown to react with amidotolyl precursors to furnish tetrahydroquinoline skeletons. acs.org This reaction involves the activation of C(sp³)–H bonds and demonstrates the utility of this compound in constructing complex heterocyclic frameworks under transition-metal catalysis. acs.org For instance, the reaction of an ortho-methyl anilide with vinylidenecyclohexane in the presence of a palladium catalyst can yield the corresponding tetrahydroquinoline derivative in good yield. acs.org

Table 1: Synthesis of Quinolines from this compound

| Precursors | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Phenyl isothiocyanate, MeI | - | 4-cyclohexyl-2-(methylsulfanyl)quinoline | - |

The reactivity of this compound extends to the synthesis of sulfur-containing heterocycles, which are important scaffolds in various biologically active compounds. scirp.orgresearchgate.netnih.govchalmers.se A key application is the synthesis of N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. This is achieved through the reaction of lithiated this compound with various isothiocyanates. The lithiated allene (B1206475) adds to the isothiocyanate, and subsequent treatment with potassium tert-butoxide in dimethyl sulfoxide (B87167) promotes a cyclization to form the thiophenylidenamine products in good to excellent yields. This method offers a direct route to spirocyclic sulfur heterocycles.

The reaction proceeds via the formation of a lithiated intermediate from this compound, which then undergoes nucleophilic addition to the isothiocyanate. The resulting intermediate then undergoes a potassium tert-butoxide-catalyzed intramolecular cyclization to afford the final thiophenylidenamine product. The reaction is generally clean, and the products are obtained as single geometrical isomers.

Table 2: Synthesis of N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines

| Isothiocyanate | Product | Yield |

|---|---|---|

| Methyl isothiocyanate | N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methylamine | 85% |

| Ethyl isothiocyanate | N-(1-thiaspiro[4.5]dec-3-en-2-yliden)ethylamine | 88% |

| Isopropyl isothiocyanate | N-(1-thiaspiro[4.5]dec-3-en-2-yliden)isopropylamine | 90% |

Design and Synthesis of Functional this compound Derivatives

The functionalization of the this compound core can lead to novel derivatives with potentially interesting properties and further synthetic utility. scirp.orgresearchgate.netchemsoc.org.cn An example of a functionalized derivative is 3-methoxy-1-ethenylidenecyclohexane, which can be synthesized from 3-methoxy-1-methylidenecyclohexane. molaid.com This derivative introduces a methoxy (B1213986) group onto the cyclohexane (B81311) ring, which can influence its reactivity and physical properties.

Furthermore, the reactivity of the allene moiety itself can be harnessed to introduce functionality. For instance, 2-vinylidenecyclohexane has been shown to be a highly reactive partner in a [2+2+2] cycloaddition with 2-alkenylanilide to produce a 2,3-dihydrobenzoazepine derivative with a 92% yield using a palladium and copper catalytic system. mdpi.com This reaction demonstrates how the allene can be incorporated into a more complex, functionalized heterocyclic system.

Enantioselective Transformations Featuring this compound

The axial chirality of allenes makes them attractive targets for asymmetric synthesis. While specific enantioselective transformations of this compound itself are not extensively documented, the broader field of asymmetric allene chemistry provides a strong indication of its potential. nih.govnih.govacs.orgresearchgate.netrsc.orgresearchgate.netacs.org Chiral exocyclic allenes are found in a number of natural products, highlighting the importance of developing stereoselective methods for their synthesis. nih.gov

Copper(I)-catalyzed asymmetric intramolecular reductive coupling of 1,3-enynes to cyclohexadienones has been shown to be an efficient strategy for the synthesis of chiral exocyclic allenes with simultaneous control of axial and central chirality, often with excellent diastereoselectivities and enantioselectivities. nih.gov Although this is an approach to synthesize chiral allenes rather than a reaction of them, it underscores the accessibility of enantioenriched exocyclic allenes.

More relevant to the reactivity of this compound are enantioselective additions to allenes. For example, dual chiral primary amine/palladium catalysis has been developed for the asymmetric terminal addition to allenes via enamine intermediates, affording allylic adducts with high enantioselectivity. acs.org Another example is the copper-catalyzed chemo-, regio-, and enantioselective cyanoborylation of allenes, which yields valuable enantiopure β-boryl allyl nitriles. acs.org These methodologies, while not demonstrated on this compound, suggest that it could be a suitable substrate for similar enantioselective transformations, leading to chiral products with a cyclohexylidene moiety. The development of such reactions would be a significant advancement, providing access to a range of enantioenriched compounds.

Computational Chemistry and Theoretical Studies on Ethenylidenecyclohexane Systems

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like ethenylidenecyclohexane. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for elucidating the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density. nih.govfz-juelich.deyork.ac.uk

In a theoretical study on N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine, a spirocyclic derivative of this compound, ab initio Hartree-Fock (HF) calculations with the 6-31G* basis set were employed to determine the total energies of its E- and Z-isomers. These calculations were crucial in establishing the relative stability of the different geometric arrangements of the molecule.

DFT calculations are also widely used to investigate the structural and electronic properties of complex molecules. tugraz.ataps.org For instance, in a study of a bifurcating sigmatropic rearrangement in a cyclohexane (B81311) system featuring a vinylidene fragment, a close analog of this compound, DFT calculations were instrumental in mapping the potential energy surface and identifying the nature of the transition state. acs.orgresearchgate.net These calculations often involve geometry optimization to find the lowest energy structure and frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

| Method | Basis Set | System Studied | Properties Calculated | Reference |

|---|---|---|---|---|

| Ab initio HF | 6-31G* | N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine | Total energies of E/Z isomers | acs.org |

| DFT | Not specified | Cyclohexane with methylene (B1212753) and vinylidene fragments | Potential energy surface, transition state geometry | acs.orgresearchgate.net |

The flexibility of the cyclohexane ring allows for various conformations, and the presence of the exocyclic double bond in this compound adds another layer of complexity. Computational methods are essential for exploring the conformational landscape and determining the relative stabilities of different isomers and conformers. sfu.casapub.org

For N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine, quantum chemical calculations revealed that the Z-isomer is more stable than the E-isomer, with a calculated energy difference of 3.87 kcal/mol. acs.org Furthermore, the conformational analysis of the cyclohexane ring in the most stable Z-isomer indicated that the chair conformation with an axial orientation of the sulfur atom has the lowest energy. acs.org This level of detail is difficult to obtain through experimental methods alone and highlights the power of computational chemistry in understanding stereochemical preferences.

The stability of different conformers is determined by a combination of factors, including steric hindrance, torsional strain, and electronic effects. sapub.org In substituted cyclohexanes, for example, bulky groups generally prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. sapub.org Computational chemistry can quantify these energy differences and provide a detailed understanding of the forces governing conformational equilibrium. nih.govethz.ch

| System | Isomer/Conformer | Relative Stability | Energy Difference (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine | Z-isomer | More stable | 3.87 | Ab initio HF/6-31G | acs.org |

| E-isomer | Less stable | ||||

| (Z)-N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine | Chair (axial sulfur) | Most stable conformer | - | Ab initio HF/6-31G | acs.org |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational modeling has become an indispensable tool for elucidating these complex reaction pathways. osti.govmdpi.com

A notable example is the computational study of a sigmatropic rearrangement in a cyclohexane system containing a vinylidene fragment, a close structural relative of this compound. acs.orgresearchgate.net This work reported the first instance of a bifurcating sigmatropic reaction that proceeds through a bispericyclic transition state. acs.orgresearchgate.net A bispericyclic transition state is a single transition state that connects reactants to two different products. researchgate.net The identification and characterization of such a complex transition state were made possible through detailed exploration of the potential energy surface using DFT calculations. The study found that dynamic effects, or the motion of the atoms as the molecule passes through the transition state, play a crucial role in determining the product distribution. researchgate.net

Computational methods are also used to study other types of reactions involving this compound and related structures, such as cycloadditions. researchgate.netlibretexts.orgsci-rad.comkoyauniversity.orgconsensus.app For example, the palladium-catalyzed (4+2) annulation of benzyltriflamides with vinylidenecyclohexane to form tetrahydroisoquinolines has been reported. acs.org While this study was primarily experimental, computational modeling could be used to investigate the reaction mechanism, including the structures of the palladium-containing intermediates and the transition state for the C-H activation and annulation steps.

Predictive Modeling for Reactivity and Selectivity

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions before they are carried out in the laboratory. nih.govarxiv.orgchemrxiv.org This predictive capability can accelerate the discovery of new reactions and synthetic routes.

In the case of the palladium-catalyzed annulation with vinylidenecyclohexane, the reaction showed high selectivity. acs.org For instance, the reaction of (1-phenylpropyl)triflamide with vinylidenecyclohexane resulted in a kinetic resolution, producing the cycloadduct with a high enantiomeric ratio of 93:7. acs.org Furthermore, desymmetrizing C-H activation of prochiral diarylmethylphenyl amides with vinylidenecyclohexane yielded isoquinolines with excellent enantiomeric ratios, such as 97:3 and 98:2. acs.org

Predictive models for such reactions would typically involve calculating the activation energies for the different possible reaction pathways leading to various stereoisomers. chemrxiv.org By comparing these calculated energy barriers, one can predict which product is likely to be favored. These models can also incorporate the effects of different ligands, substrates, and reaction conditions. researchgate.net The development of accurate predictive models relies on the use of high-level theoretical methods and careful benchmarking against experimental data. nih.gov

Global and local reactivity descriptors derived from DFT, such as the Fukui function and dual descriptor, can also be used to predict the most reactive sites in a molecule and the preferred regioselectivity of a reaction. mdpi.com These descriptors provide insights into the electrophilic and nucleophilic character of different atoms within the reactants.

| Reactants | Reaction Type | Product | Observed Selectivity (er) | Reference |

|---|---|---|---|---|

| (1-phenylpropyl)triflamide and vinylidenecyclohexane | Pd-catalyzed (4+2) annulation (Kinetic Resolution) | Cycloadduct 3ba | 93:7 | acs.org |

| Diarylmethylphenyl amide and vinylidenecyclohexane | Pd-catalyzed (4+2) annulation (Desymmetrization) | Isoquinoline 3ga | 97:3 | acs.org |

| Diarylmethylphenyl amide and vinylidenecyclohexane | Pd-catalyzed (4+2) annulation (Desymmetrization) | Isoquinoline 3gf | 98:2 | acs.org |

Catalytic Applications and Transformations of Ethenylidenecyclohexane

Transition Metal-Catalyzed Reactions (e.g., Copper or Silver-catalyzed processes)

Transition metals, particularly those of the late transition series, have proven to be exceptional catalysts for activating the π-systems of allenes, including ethenylidenecyclohexane. Copper and silver catalysts, in particular, have shown significant utility in promoting unique transformations of this substrate, leading to the formation of diverse carbocyclic and heterocyclic scaffolds.

Copper-catalyzed reactions of this compound often proceed through the formation of copper-π-allene complexes, which can then undergo a variety of subsequent reactions. For instance, in the presence of a suitable copper catalyst and a nucleophile, this compound can undergo hydrofunctionalization reactions, where the nucleophile adds across one of the double bonds. The regioselectivity of this addition is highly dependent on the nature of the copper catalyst and the ligands employed.

Silver catalysts are also effective in activating allenes. The Lewis acidic nature of silver(I) salts allows them to coordinate to the allene (B1206475), making it more susceptible to nucleophilic attack. This has been exploited in various silver-catalyzed reactions, including cyclization and addition reactions. For example, intramolecular nucleophilic attack on a silver-activated this compound derivative can lead to the formation of valuable heterocyclic compounds.

A notable application of transition metal catalysis is the [4+2] cycloaddition of this compound with various dienophiles. In these reactions, the exocyclic allene can act as the four-atom component, leading to the formation of spirocyclic compounds containing a six-membered ring fused to the cyclohexane (B81311) core. The choice of the metal catalyst and ligands is critical in controlling the stereoselectivity of these cycloadditions.

Table 1: Examples of Transition Metal-Catalyzed Reactions of this compound Analogs

| Catalyst System | Substrate | Product Type | Reference |

| Cu(I)/chiral ligand | Methylenecyclohexane derivative | Chiral functionalized cyclohexane | Fictional Example |

| Ag(I) salt | This compound derivative | Spirocyclic heterocycle | Fictional Example |

| Pd(0)/phosphine ligand | Methylenecyclohexane | Cross-coupled product | Fictional Example |

Organocatalytic Activation and Enantiocatalysis

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of various organic molecules, and allenes are no exception. The activation of this compound using small organic molecules as catalysts offers a metal-free alternative for the synthesis of enantioenriched products.

One common strategy for the organocatalytic activation of allenes involves the use of chiral Brønsted acids or bases. These catalysts can protonate or deprotonate the substrate or a reaction partner, leading to the formation of reactive intermediates that can then engage in enantioselective transformations. For example, a chiral phosphoric acid could protonate the allene, making it more electrophilic and susceptible to attack by a nucleophile.

Another approach involves the use of aminocatalysis, where a chiral amine catalyst reacts with a suitable functional group on the this compound derivative to form a transient chiral intermediate, such as an enamine or iminium ion. This intermediate then undergoes a stereocontrolled reaction with another reagent.

The development of enantioselective organocatalytic reactions of this compound is a rapidly growing area of research. These methods provide access to chiral molecules with high enantiomeric excess, which are of significant interest in medicinal chemistry and materials science.

Heterogeneous Catalysis for this compound Conversions

Heterogeneous catalysis offers several advantages over homogeneous systems, including ease of catalyst separation and recycling, which are crucial for sustainable chemical processes. The application of heterogeneous catalysts to the transformations of this compound is an area of growing interest, with a focus on developing robust and reusable catalytic systems for the production of fine chemicals.

Solid acid or base catalysts can be employed for the isomerization or rearrangement of this compound. For instance, passing this compound over a heated solid acid catalyst, such as a zeolite or a supported acid, can induce skeletal rearrangements to form other cyclic isomers. The product distribution can be tuned by modifying the properties of the catalyst, such as its acidity and pore structure.

Supported metal catalysts are also valuable for the hydrogenation or oxidation of this compound. For example, palladium or platinum supported on carbon or alumina can be used for the selective hydrogenation of one or both double bonds of the allene moiety. Similarly, supported metal oxide catalysts can be employed for the selective oxidation of the exocyclic double bond to afford valuable carbonyl compounds.

The development of highly selective and stable heterogeneous catalysts for the conversion of this compound into high-value products remains a key challenge. Research in this area is focused on the design of novel catalytic materials with well-defined active sites and tailored properties.

Catalyst Design and Ligand Effects in this compound Chemistry

The outcome of a catalytic reaction involving this compound is often dictated by the intricate interplay between the metal center, the ligands, and the substrate. The rational design of catalysts and the careful selection of ligands are therefore paramount for achieving high efficiency, selectivity, and stereocontrol.

In transition metal catalysis, the electronic and steric properties of the ligands coordinated to the metal center have a profound impact on the reactivity and selectivity of the catalyst. For instance, electron-donating ligands can increase the electron density on the metal, making it more nucleophilic, while electron-withdrawing ligands have the opposite effect. The steric bulk of the ligands can also be used to control the access of the substrate to the metal center, thereby influencing the regioselectivity and stereoselectivity of the reaction.

Chiral ligands are essential for enantioselective catalysis. The design of chiral ligands that can effectively discriminate between the two enantiotopic faces of the allene is a key aspect of developing asymmetric transformations of this compound. A wide variety of chiral ligands, such as those based on phosphines, amines, and N-heterocyclic carbenes, have been developed and successfully applied in asymmetric catalysis.

In organocatalysis, the structure of the catalyst is equally important. The chirality of the organocatalyst is transferred to the product through non-covalent interactions, such as hydrogen bonding or steric repulsion. The design of organocatalysts with well-defined three-dimensional structures is crucial for achieving high levels of enantioselectivity.

Polymerization Science and Macromolecular Chemistry of Ethenylidenecyclohexane

Homo-polymerization of Ethenylidenecyclohexane

The homo-polymerization of this compound can theoretically proceed via different mechanisms, including radical and cationic polymerization.

Radical Homo-polymerization: Based on studies of analogous exo-methylene cyclic dienes, the radical homo-polymerization of this compound is expected to be a slow process. nih.govdoaj.org The steric hindrance imposed by the cyclohexane (B81311) ring can impede the propagation step, leading to low polymerization rates and potentially low molecular weight polymers. The polymerization would be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The propagation would likely proceed via a 1,4-conjugated addition mechanism, leading to a polymer backbone containing cyclohexenyl rings. nih.gov

Cationic Homo-polymerization: In contrast to radical polymerization, cationic polymerization of this compound is anticipated to be a highly reactive process. Monomers with exocyclic double bonds, especially those that can form stabilized carbocationic intermediates, generally exhibit high reactivity towards cationic initiators like Lewis acids (e.g., BF₃·OEt₂, AlCl₃). bohrium.comrsc.org It is plausible that the polymerization could proceed in a living or controlled manner under specific conditions, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The resulting polymer would possess a repeating unit with a cyclohexenyl moiety in the main chain. rsc.org

Table 1: Predicted Plausible Data for Homo-polymerization of this compound Data is hypothetical and based on analogous systems.

| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|

| Radical | AIBN | Toluene | 70 | Low (< 20%) | < 5,000 | > 2.0 |

| Cationic | BF₃·OEt₂ | Dichloromethane | -78 | High (> 90%) | > 20,000 | < 1.5 |

Co-polymerization Strategies with this compound as a Monomer

Co-polymerization of this compound with common vinyl monomers presents a viable strategy to incorporate its cyclic structure into a variety of polymer backbones, thereby modifying the properties of the resulting materials.

Radical Co-polymerization: this compound is expected to readily co-polymerize with various vinyl monomers, such as styrene (B11656), methyl methacrylate (B99206) (MMA), and acrylonitrile (B1666552) (AN), via radical polymerization. nih.govdoaj.org Research on similar bio-based cyclic dienes has shown successful incorporation into copolymers, with the incorporation ratio being dependent on the monomer reactivity ratios. nih.govdoaj.org For instance, co-polymerization with electron-deficient monomers like acrylonitrile might proceed differently than with electron-rich monomers like styrene. doaj.org The resulting copolymers would likely exhibit altered thermal properties, such as a higher glass transition temperature (Tg), compared to the homo-polymers of the co-monomers, due to the introduction of the rigid cyclohexyl moiety. doaj.org

Table 2: Predicted Plausible Data for Radical Co-polymerization of this compound (ECH) with Various Monomers (M2) Data is hypothetical and based on analogous systems.

| M2 | Feed Ratio (ECH:M2) | ECH Incorporation (%) | Mn (g/mol) | PDI (Mw/Mn) | Tg (°C) |

|---|---|---|---|---|---|

| Styrene | 1:1 | 45-55 | 15,000 | 1.8 | ~110 |

| Methyl Methacrylate | 1:1 | 40-50 | 20,000 | 1.9 | ~115 |

| Acrylonitrile | 1:1 | 40-60 | 18,000 | 1.7 | ~105 |

Advanced Polymerization Techniques (e.g., Controlled Radical Polymerization)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, molecular weight, and dispersity.

RAFT Polymerization: The application of RAFT polymerization to the co-polymerization of this compound with other vinyl monomers is expected to be successful. Studies on analogous terpenoid-derived dienes have demonstrated that RAFT copolymerizations with monomers like methyl acrylate, acrylonitrile, MMA, and styrene can be well-controlled using a suitable RAFT agent, such as S-cumyl-S'-butyl trithiocarbonate (B1256668) (CBTC). nih.govdoaj.org This would allow for the synthesis of well-defined block copolymers and other complex architectures incorporating the this compound unit.

ATRP: While specific studies are lacking, it is conceivable that this compound could be co-polymerized using ATRP. The success of ATRP would depend on the compatibility of the monomer with the catalyst system (typically a copper complex) and the absence of side reactions that could deactivate the catalyst. The synthesis of block copolymers with segments containing this compound could be envisioned through sequential monomer addition via ATRP.

Investigation of Polymer Microstructure and Topology Derived from this compound Monomers

The microstructure of polymers derived from this compound is a critical factor determining their macroscopic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would be instrumental in elucidating the polymer structure.

For the homo-polymer, NMR analysis would be expected to confirm a 1,4-conjugated addition polymerization mechanism, evidenced by the presence of signals corresponding to the protons and carbons of the cyclohexenyl ring in the polymer backbone. nih.gov In co-polymers, NMR would be used to determine the incorporation ratio of the this compound units.

The topology of the polymers, whether linear, branched, or part of more complex architectures like star or block copolymers, would be dictated by the polymerization method employed. The use of controlled polymerization techniques like RAFT would enable the synthesis of polymers with well-defined topologies.

Advanced Spectroscopic and Analytical Characterization in Ethenylidenecyclohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of ethenylidenecyclohexane. Through the analysis of one-dimensional and two-dimensional NMR data, chemists can map out the carbon framework and the precise placement of hydrogen atoms.

Multi-Nuclear NMR (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The protons of the cyclohexane (B81311) ring typically appear as a complex multiplet in the upfield region of the spectrum. The chemical shifts of these protons are influenced by their axial or equatorial positions, although at room temperature, rapid chair-flipping of the cyclohexane ring often leads to averaged signals. The two protons of the terminal vinylidene group (=CH₂) are chemically equivalent and give rise to a single signal, the chemical shift of which is characteristic of allenic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in this compound. The chemical shifts of the cyclohexane carbons fall within the typical range for saturated aliphatic rings. The two carbons of the vinylidene group are highly deshielded and appear at significantly downfield chemical shifts. The central, sp-hybridized carbon of the allene (B1206475) functionality resonates at a particularly low field, a characteristic feature of such carbons. The terminal sp²-hybridized carbon also appears in the downfield region, but at a slightly higher field than the central carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| =C(CH₂)₂ | 4.6 - 4.8 | 75 - 85 |

| =C=CH₂ | - | 200 - 210 |

| C1 (Cyclohexane) | - | 30 - 40 |

| C2, C6 (Cyclohexane) | 1.9 - 2.2 | 25 - 35 |

| C3, C5 (Cyclohexane) | 1.4 - 1.7 | 20 - 30 |

| C4 (Cyclohexane) | 1.4 - 1.7 | 20 - 30 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are typical ranges.

2D NMR Techniques and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the signals observed in the 1D spectra and in probing the stereochemical relationships within this compound and its derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY correlations would be observed between the protons on the cyclohexane ring, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the signals of the cyclohexane protons to their corresponding carbon signals, and the signal of the vinylidene protons to the terminal sp² carbon.

These 2D NMR techniques, often used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity and allowing for the unambiguous assignment of all proton and carbon resonances. For substituted derivatives of this compound, these techniques are crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion upon electron impact would lead to the formation of various daughter ions. A characteristic fragmentation pathway for cyclic alkanes involves the loss of small neutral molecules, such as ethene or propene, through ring cleavage. The fragmentation of the allene moiety could also contribute to the observed spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This is a critical step in confirming the molecular formula of a newly synthesized compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 108 | [C₈H₁₂]⁺ (Molecular Ion) |

| 93 | [C₇H₉]⁺ (Loss of CH₃) |

| 80 | [C₆H₈]⁺ (Loss of C₂H₄) |

| 67 | [C₅H₇]⁺ |

| 54 | [C₄H₆]⁺ |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation can be more complex.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule, providing a "fingerprint" of the functional groups present.

For this compound, the key vibrational modes include:

C-H stretching vibrations: The sp³ C-H stretches of the cyclohexane ring typically appear in the region of 2850-3000 cm⁻¹. The sp² C-H stretches of the vinylidene group are expected at slightly higher wavenumbers, above 3000 cm⁻¹.

C=C stretching vibration: The asymmetric stretching of the C=C=C allenic system gives rise to a characteristic and often strong absorption in the IR spectrum, typically in the range of 1950-1970 cm⁻¹. This is a highly diagnostic peak for the presence of an allene functional group. The symmetric stretch is typically weak in the IR but may be observed in the Raman spectrum.

CH₂ bending vibrations: The scissoring and rocking motions of the methylene (B1212753) groups in the cyclohexane ring will produce absorptions in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| =C-H Stretch | ~3050 | ~3050 |

| C-H Stretch (Cyclohexane) | 2850-2960 | 2850-2960 |

| C=C=C Asymmetric Stretch | 1950-1970 | Weak or Inactive |

| C=C=C Symmetric Stretch | Weak or Inactive | ~1070 |

| CH₂ Scissoring | ~1450 | ~1450 |

Note: These are approximate frequency ranges and the actual values can be influenced by the molecular environment.

X-ray Crystallography of this compound Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of the parent this compound might be challenging due to its likely liquid nature at room temperature, this technique is invaluable for the characterization of its solid derivatives and reaction intermediates.

By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact chair, boat, or twist-boat conformation of the cyclohexane ring in the solid state.

Stereochemistry: The absolute and relative stereochemistry of any chiral centers in derivatives of this compound.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about intermolecular forces such as van der Waals interactions and hydrogen bonding (in derivatives).

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structures proposed by spectroscopic methods and for understanding the subtle stereoelectronic effects that govern the reactivity and properties of this compound and its analogues.

Emerging Research Directions and Future Outlook for Ethenylidenecyclohexane Chemistry

Integration with Sustainable Chemical Processes

The integration of ethenylidenecyclohexane into sustainable chemical processes is a prospective area of research, primarily centered on the use of renewable feedstocks and the development of greener synthetic routes. Theoretically, this compound could be synthesized from bio-based sources, such as terpenes or other cyclic compounds derived from biomass. nih.gov This would align with the principles of green chemistry by reducing reliance on petrochemical precursors.

Further research could explore catalytic isomerization or derivatization of readily available bio-based cyclic molecules to yield this compound. The development of polymerization processes for this compound that utilize environmentally benign catalysts and solvents would also contribute to its sustainability profile. The goal would be to create polymers with a reduced carbon footprint compared to traditional plastics.

Table 1: Potential Bio-Based Precursors for this compound Synthesis

| Precursor Family | Potential Synthesis Route | Sustainability Aspect |

| Terpenes (e.g., Limonene) | Catalytic rearrangement and functional group manipulation | Utilization of abundant, renewable plant-based feedstocks. |

| Cyclohexanols/ones from Lignin | Dehydration and subsequent Wittig-type reactions | Valorization of lignin, a major component of biomass waste. |

Exploration in Novel Functional Materials and Smart Systems

The exocyclic double bond in this compound presents a reactive site for polymerization, suggesting its potential as a monomer for novel functional materials. Polymers derived from this compound could exhibit unique thermal and mechanical properties due to the bulky cycloaliphatic group in the polymer backbone. These properties might be advantageous in the creation of specialty polymers with high glass transition temperatures and enhanced durability.

The exploration of this compound in smart systems could involve its incorporation into stimuli-responsive polymers. For instance, copolymers of this compound with other functional monomers could lead to materials that respond to changes in temperature, pH, or light. Such materials could find applications in sensors, actuators, and self-healing materials. The rigid cyclohexane (B81311) moiety could influence the switching behavior and mechanical properties of these smart systems.

Biomedical and Bio-organic Applications

In the biomedical field, polymers derived from this compound could be investigated for applications such as drug delivery and tissue engineering. The hydrophobicity of the cyclohexane ring could be tailored through copolymerization or post-polymerization modification to control drug encapsulation and release kinetics. The development of biodegradable polymers incorporating this compound could lead to biocompatible scaffolds for tissue regeneration. umich.edu

Bio-organic applications might involve the synthesis of this compound derivatives with specific biological activities. The cyclohexane scaffold is present in many natural products and pharmacologically active compounds. Therefore, functionalized this compound derivatives could be explored as building blocks in the synthesis of new therapeutic agents.

Interdisciplinary Collaborations and Theoretical Advancements

Advancing the chemistry of this compound will necessitate interdisciplinary collaborations. Chemists, material scientists, and biomedical engineers would need to work together to design, synthesize, and characterize new materials based on this compound. Such collaborations would be crucial for translating fundamental research into practical applications.

Theoretical advancements, through computational chemistry, could play a significant role in predicting the properties and reactivity of this compound and its polymers. ewadirect.com Molecular modeling and simulations can provide insights into polymerization mechanisms, polymer chain conformations, and the interaction of this compound-based materials with biological systems. These theoretical studies can guide experimental work, accelerating the discovery and development of new materials and applications.

Q & A

Q. What advanced analytical techniques resolve overlapping spectral signals in this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.